molecular formula C21H15ClN2O4S B2402084 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 332022-65-8

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2402084
CAS No.: 332022-65-8
M. Wt: 426.87
InChI Key: QRXFPYXMJUJVLU-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a chlorobenzoyl group, a hydroxyl group, a methoxyphenyl group, and a thiazolyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrol-2(5H)-one core. One common approach is to start with a suitable pyrrole derivative and then introduce the various substituents through controlled chemical reactions. The chlorobenzoyl group can be introduced using 4-chlorobenzoyl chloride, while the methoxyphenyl group can be added using 4-methoxybenzaldehyde. The thiazolyl group can be introduced through a cyclization reaction involving thiazole derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The chlorobenzoyl group can be reduced to form a corresponding alcohol.

  • Substitution: : The methoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe for studying biological systems, particularly in enzyme inhibition studies.

  • Medicine: : It has potential as a lead compound for drug development, especially in the treatment of diseases involving thiazole or pyrrole derivatives.

  • Industry: : It can be used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups. Similar compounds include:

  • 4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one: : Lacks the thiazolyl group.

  • 4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: : Similar but with different substituents on the pyrrole ring.

These compounds may have different biological activities and industrial applications due to their structural differences.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4S/c1-28-15-8-4-12(5-9-15)17-16(18(25)13-2-6-14(22)7-3-13)19(26)20(27)24(17)21-23-10-11-29-21/h2-11,17,25H,1H3/b18-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITVDNPEXGYTNS-FBMGVBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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